![molecular formula C9H7NO3S B1401401 Methyl 5-hydroxybenzothiazole-2-carboxylate CAS No. 1261627-37-5](/img/structure/B1401401.png)
Methyl 5-hydroxybenzothiazole-2-carboxylate
Overview
Description
Methyl 5-hydroxybenzothiazole-2-carboxylate (MHBTC) is an organic compound that can be synthesized from a variety of organic compounds. It is a white solid at room temperature and is soluble in water. MHBTC has a wide range of applications in various scientific fields, including drug synthesis, biochemistry, and physiology.
Scientific Research Applications
Methyl 5-hydroxybenzothiazole-2-carboxylate has a wide range of applications in scientific research. It is used in the synthesis of drugs, as a reagent in biochemical studies, and as a ligand in the study of enzyme-substrate interactions. It has also been used in the study of the mechanism of action of various drugs, as well as in the study of the biochemical and physiological effects of drugs.
Mechanism of Action
Methyl 5-hydroxybenzothiazole-2-carboxylate acts as a substrate for enzymes, allowing them to catalyze biochemical reactions. It also acts as a ligand, binding to proteins and other molecules and modulating their activity. In addition, Methyl 5-hydroxybenzothiazole-2-carboxylate can act as an inhibitor of certain enzymes, preventing them from catalyzing reactions.
Biochemical and Physiological Effects
Methyl 5-hydroxybenzothiazole-2-carboxylate has a wide range of biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in the metabolism of drugs, as well as the activity of enzymes involved in the synthesis of proteins. It has also been shown to modulate the activity of neurotransmitters, hormones, and other signaling molecules. In addition, Methyl 5-hydroxybenzothiazole-2-carboxylate has been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
Methyl 5-hydroxybenzothiazole-2-carboxylate has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize, and it is stable in aqueous solution. It also has a low toxicity, making it safe to use in experiments. However, there are some limitations to its use in lab experiments. It does not dissolve in organic solvents, and it is not very soluble in water. In addition, it has a low solubility in lipids, making it difficult to use in experiments involving lipids.
Future Directions
There are several potential future directions for research involving Methyl 5-hydroxybenzothiazole-2-carboxylate. It could be used to develop new drugs or to modify existing drugs. It could also be used to study the mechanism of action of various drugs, as well as the biochemical and physiological effects of drugs. In addition, it could be used to study the effects of environmental pollutants on the human body. Finally, it could be used to develop new methods for synthesizing organic compounds, as well as new methods for detecting and quantifying organic compounds.
properties
IUPAC Name |
methyl 5-hydroxy-1,3-benzothiazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c1-13-9(12)8-10-6-4-5(11)2-3-7(6)14-8/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOOCQPPZJAYPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(S1)C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743986 | |
Record name | Methyl 5-hydroxy-1,3-benzothiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-hydroxybenzothiazole-2-carboxylate | |
CAS RN |
1261627-37-5 | |
Record name | Methyl 5-hydroxy-1,3-benzothiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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